Comprehensive Physicochemical Profiling and Analytical Workflows for 2,3-Dimethylundecane
Comprehensive Physicochemical Profiling and Analytical Workflows for 2,3-Dimethylundecane
[https://webbook.nist.gov/cgi/c
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Executive Summary
2,3-Dimethylundecane (CAS: 17312-77-5) is a highly hydrophobic, branched alkane (C₁₃H₂₈) that plays a pivotal role across diverse scientific domains, ranging from petrochemical engineering to biological volatile profiling. As a representative C13 isomer, its unique thermophysical properties make it an essential component in surrogate mixture models for synthetic aviation fuels [1.10]. Furthermore, its identification as a volatile biomarker in complex biological matrices—such as plant extracts and fermentative spoilage—necessitates robust, highly sensitive analytical workflows[1],[2].
This whitepaper provides an in-depth technical synthesis of the physicochemical properties of 2,3-dimethylundecane, alongside a self-validating, step-by-step methodology for its extraction and quantification using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME GC-MS).
Physicochemical and Thermodynamic Profiling
The behavior of 2,3-dimethylundecane in both industrial applications and biological systems is fundamentally dictated by its structural topology. The presence of two methyl branches at the C2 and C3 positions disrupts the crystal lattice packing compared to linear tridecane, thereby lowering its melting point and altering its vapor-liquid equilibrium dynamics.
With an XLogP3 of 6.7, the molecule exhibits extreme lipophilicity, meaning it partitions almost exclusively into non-polar phases[3]. Its low Henry's Law constant (~1.2×10⁻⁶ mol/(m³·Pa)) governs its volatilization rate from aqueous matrices into the atmosphere, a critical parameter for environmental monitoring and headspace analysis[4].
Quantitative Data Summary
| Parameter | Value | Reference |
| IUPAC Name | 2,3-dimethylundecane | [3] |
| CAS Registry Number | 17312-77-5 | [5] |
| Molecular Formula | C₁₃H₂₈ | [3] |
| Molecular Weight | 184.36 g/mol | [3] |
| Exact Mass | 184.219 Da | [3] |
| XLogP3 (Lipophilicity) | 6.7 | [3] |
| Topological Polar Surface Area | 0 Ų | [3] |
| Henry's Law Constant (kH) | ~1.2×10⁻⁶ mol/(m³·Pa) | [4] |
Methodological Framework: Extraction and Quantification
Analyzing trace levels of highly volatile, non-polar alkanes in complex matrices requires an extraction protocol that minimizes sample degradation while maximizing analyte recovery. The following HS-SPME GC-MS protocol is designed as a self-validating system, ensuring high reproducibility and structural confirmation.
Workflow of HS-SPME GC-MS for 2,3-dimethylundecane extraction and quantification.
Step-by-Step Protocol: HS-SPME GC-MS Profiling
Step 1: Sample Homogenization and Internal Standardization
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Action: Weigh precisely 3.00 g of the sample matrix into a 15 mL headspace vial. Spike the sample with 1 µL of an internal standard (e.g., 2,4,6-trimethylpyridine).
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Causality: Homogenization maximizes the surface area for volatile release. The internal standard corrects for matrix-induced signal suppression and extraction variability, ensuring quantitative reliability across heterogeneous samples[1].
Step 2: Headspace Equilibration
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Action: Seal the vial with a PTFE/silicone septum and incubate at 60 °C for 15 minutes prior to fiber exposure.
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Causality: Thermal pre-incubation drives the highly lipophilic 2,3-dimethylundecane into the headspace. This establishes a stable vapor-liquid equilibrium governed by its specific Henry's Law constant, preventing fluctuations during the extraction phase.
Step 3: SPME Fiber Extraction
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Action: Expose a 50/30 μm CAR/PDMS/DVB (Carboxen/Polydimethylsiloxane/Divinylbenzene) fiber to the headspace for 30 minutes at 60 °C.
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Causality: The mixed-polarity coating of the fiber provides optimal adsorption kinetics and capacity for non-polar, branched alkanes. A 30-minute exposure guarantees that the mass transfer reaches a thermodynamic steady state, enabling highly reproducible quantification.
Step 4: Thermal Desorption and GC Separation
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Action: Retract the fiber and insert it into the GC injection port set at 250 °C for 5 minutes in splitless mode. Separate analytes using an HP-5ms-UI column (30 m × 0.25 mm, 0.25 μm film thickness) with helium carrier gas at 1.0 mL/min.
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Causality: Rapid thermal desorption at 250 °C prevents chromatographic band broadening. The non-polar stationary phase of the HP-5ms column interacts with the analyte via dispersive van der Waals forces, precisely resolving 2,3-dimethylundecane from other C13 isomers based on subtle differences in molecular shape and boiling point.
Step 5: Mass Spectrometric Detection
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Action: Analyze the eluent using an electron ionization (EI) source at 70 eV.
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Causality: EI induces highly reproducible fragmentation. The primary molecular ion (M+ 184) and characteristic alkane fragmentation cascades (loss of methyl/ethyl groups) allow for unambiguous structural confirmation against NIST spectral libraries[5].
Industrial and Biological Applications
Synthetic Aviation Fuels (SAF) Surrogate Modeling
In the development of advanced petrochemicals and synthetic aviation fuels, 2,3-dimethylundecane is utilized as a critical reference compound in surrogate mixture models[6]. Aviation fuels like S-8 are highly complex hydrocarbon mixtures. Modeling their thermodynamic behavior requires precise data on representative branched alkanes. By applying advanced distillation curve metrology, researchers use the thermophysical properties of 2,3-dimethylundecane to accurately predict combustion efficiency, volatility, and energy content across different distillate fractions[6].
Biological and Environmental Biomarkers
Beyond petrochemicals, 2,3-dimethylundecane serves as a significant volatile biomarker. It has been identified in the volatile profiles of biological systems, such as the extracts of Viscum album utilized for the green synthesis of zinc oxide nanoparticles (ZnONPs)[2]. Furthermore, it acts as a volatile marker in food spoilage, specifically in the degradation of fermented meats like Mianning ham[1]. Its presence in these biological matrices indicates specific lipid oxidation events or microbial metabolic pathways, making it a valuable target for quality control and environmental monitoring.
Conclusion
2,3-dimethylundecane is a structurally simple yet functionally critical branched alkane. Whether serving as a thermodynamic anchor in synthetic fuel surrogate models or as a volatile biomarker in biological degradation, understanding its physicochemical properties is essential. By employing rigorous, self-validating analytical workflows like HS-SPME GC-MS, researchers can accurately isolate and quantify this compound, driving forward innovations in both advanced materials and synthetic biology.
References
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Title: 2,3-Dimethylundecane | C13H28 | CID 519402 Source: PubChem (National Institutes of Health) URL: [Link]
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Title: Undecane, 2,3-dimethyl- (Phase Change Data) Source: NIST Chemistry WebBook URL: [Link]
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Title: Compilation of Henry's law constants (version 5.0.0-rc.0) for water as solvent Source: EGUsphere URL: [Link]
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Title: Surrogate Mixture Model for the Thermophysical Properties of Synthetic Aviation Fuel S-8: Explicit Application of the Advanced Distillation Curve Source: ACS Publications URL: [Link]
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Title: Characterization of Quality Properties in Spoiled Mianning Ham Source: MDPI URL: [Link]
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Title: Green Synthesis of Zinc Oxide Nanoparticles Using Viscum album Extracts: Unveiling Bioactive Compounds, Antibacterial Potential Source: Semantic Scholar URL: [Link]
Sources
- 1. Characterization of Quality Properties in Spoiled Mianning Ham [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 2,3-Dimethylundecane | C13H28 | CID 519402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. egusphere.copernicus.org [egusphere.copernicus.org]
- 5. Undecane, 2,3-dimethyl- [webbook.nist.gov]
- 6. pubs.acs.org [pubs.acs.org]
